5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole
Description
5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole is a benzotriazole derivative featuring a chlorine atom at the 5-position and a methyl group at the 1-position of the triazole ring. This compound is structurally significant due to its dual substituents, which influence its electronic, steric, and physicochemical properties. Benzotriazole derivatives are widely utilized in organic synthesis, corrosion inhibition, and pharmaceutical research due to their stability and versatile reactivity .
Properties
CAS No. |
25299-32-5 |
|---|---|
Molecular Formula |
C7H6ClN3 |
Molecular Weight |
167.59 g/mol |
IUPAC Name |
5-chloro-1-methylbenzotriazole |
InChI |
InChI=1S/C7H6ClN3/c1-11-7-3-2-5(8)4-6(7)9-10-11/h2-4H,1H3 |
InChI Key |
TWLQXLNFRWFHJN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=N1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-chloro-1-methyl-1H-benzo[d]triazole typically follows a multi-step approach:
- Formation of the benzotriazole core via diazotization and cyclization of o-phenylenediamine derivatives.
- Selective chlorination at the 5-position of the benzotriazole ring.
- N1-methylation to introduce the methyl group on the triazole nitrogen.
Preparation of Benzotriazole Core
The benzotriazole nucleus is commonly prepared by diazotization of o-phenylenediamine followed by intramolecular cyclization under acidic conditions.
This method is well-established and provides a reliable route to the benzotriazole scaffold.
Selective Chlorination at the 5-Position
Selective chlorination to introduce the chlorine atom at the 5-position of the benzotriazole ring is a critical step. The chlorination is often achieved by electrophilic aromatic substitution using chlorinating agents such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.
- Typical conditions : Use of NCS in an inert solvent like methylene dichloride at ambient temperature.
- Outcome : Formation of 5-chloro-1H-benzo[d]triazole with high regioselectivity.
This step requires careful control to avoid over-chlorination or substitution at undesired positions.
N1-Methylation of Benzotriazole
Methylation at the N1 position of benzotriazole derivatives is generally performed using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
The methylation step is typically straightforward and yields the desired 1-methylbenzotriazole derivative efficiently.
Integrated Preparation Example from Patent Literature
A patent describing benzotriazole derivatives outlines a preparation route relevant to 5-chloro-1-methyl-1H-benzo[d]triazole:
The patent reports high yields for the initial benzotriazole formation and suggests similar efficiency for subsequent functionalization steps.
Alternative Synthetic Routes and Catalytic Methods
Recent literature on 1,2,3-triazole chemistry highlights metal-catalyzed azide-alkyne cycloaddition (CuAAC) as a versatile method for triazole synthesis, but this is more applicable to 1,4- or 1,5-disubstituted triazoles rather than benzotriazole derivatives specifically.
Other methods such as oxidative cyclization of tosylhydrazones or Buchwald–Hartwig cross-coupling have been reported for related triazole derivatives but are less common for 5-chloro-1-methylbenzotriazole.
Summary Table of Preparation Methods
| Step | Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Benzotriazole core formation | Diazotization and cyclization | o-Phenylenediamine, NaNO2, HCl, AcOH | 70-80 °C, pH 4.4-4.6 | ~90% | Well-established, high yield |
| 5-Chlorination | Electrophilic aromatic substitution | N-chlorosuccinimide or Cl2 | Room temp, inert solvent | High (not quantified) | Regioselective chlorination |
| N1-Methylation | Alkylation | Methyl iodide, base (K2CO3/NaH) | RT to reflux, DMF or similar | High | Selective N1-methylation |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at C5
The chlorine atom at position 5 undergoes substitution under specific conditions:
Key factors influencing reactivity:
-
Electron-withdrawing triazole ring activates the benzene ring for NAS.
-
Steric hindrance from the methyl group slows reactions at position 1 .
Coordination Chemistry
The triazole nitrogen atoms participate in metal coordination , forming stable complexes:
| Metal Ion | Ligand Structure | Application | Source |
|---|---|---|---|
| Cu(I) | N1-methyl, N2/N3 donors | Catalysis in AAC reactions | |
| Pd(II) | Via triazole and Cl | Cross-coupling reactions |
Notable Interaction :
Cross-Coupling Reactions
The chlorine substituent enables palladium-catalyzed couplings :
Stability and Functionalization Limits
Scientific Research Applications
Medicinal Chemistry
5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole exhibits a range of biological activities that make it a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that compounds within the benzo[d][1,2,3]triazole class, including 5-chloro-1-methyl-1H-benzo[d][1,2,3]triazole, demonstrate significant antimicrobial properties. For example, studies have shown that derivatives of this compound can inhibit both Gram-positive and Gram-negative bacteria effectively. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of specific enzymes related to metabolic disorders. Its ability to bind effectively to target sites enhances its potential use in treating conditions such as diabetes and obesity.
Anticancer Properties
Recent studies have highlighted the potential of 5-chloro-1-methyl-1H-benzo[d][1,2,3]triazole as an anticancer agent. It has been shown to inhibit certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways affected include those related to c-Met kinases, which are crucial in cancer metastasis .
Agricultural Applications
The compound is also being explored for its use in agriculture as a fungicide and herbicide. Its effectiveness against various fungal pathogens makes it a valuable candidate for protecting crops from diseases. Research has demonstrated that formulations containing 5-chloro-1-methyl-1H-benzo[d][1,2,3]triazole can significantly reduce fungal infection rates in crops such as wheat and corn .
Material Science
In material science, 5-chloro-1-methyl-1H-benzo[d][1,2,3]triazole is being investigated for its properties as a corrosion inhibitor. Its ability to form stable complexes with metal surfaces can enhance the durability of materials exposed to harsh environments. Studies have shown that coatings incorporating this compound can effectively reduce corrosion rates in metals .
Summary of Key Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Antimicrobial activity against various bacteria; potential anticancer properties; enzyme inhibition |
| Agricultural Applications | Effective as a fungicide; reduces fungal infections in crops |
| Material Science | Acts as a corrosion inhibitor; enhances durability of metal surfaces |
Case Study 1: Antimicrobial Efficacy
In a study conducted by Ochal et al., various derivatives of 5-chloro-1-methyl-1H-benzo[d][1,2,3]triazole were tested against clinical strains of bacteria including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that several derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations comparable to standard antibiotics .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of 5-chloro-1-methyl-1H-benzo[d][1,2,3]triazole revealed that it effectively inhibited the proliferation of specific cancer cell lines through apoptosis induction. This study emphasizes the need for further exploration into its mechanisms and potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects: Chloro vs. Methyl vs. Other Groups
The substituents on the benzotriazole ring critically determine chemical behavior. Below is a comparative analysis of key derivatives:
Structural Isomerism: 1,2,3-Triazole vs. 1,2,4-Triazole
The position of nitrogen atoms in the triazole ring significantly impacts properties:
- Reactivity : 1,2,3-Triazoles (as in the target compound) exhibit rigidity due to conjugation, favoring applications in click chemistry. 1,2,4-Triazoles are more flexible, enabling diverse coordination in metal complexes .
Thermal and Photophysical Properties
- Thermal Stability : Derivatives like 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole decompose above 300°C, attributed to strong electron-withdrawing groups . The target compound’s stability is expected to lie between chloro- and methyl-substituted analogs.
- Photophysical Behavior : Substituents influence absorption/emission spectra. For example, electron-donating groups cause bathochromic shifts in emission, as seen in terpyridine-triazole hybrids .
Biological Activity
5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole is a compound that belongs to the class of benzo[d][1,2,3]triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole is characterized by a triazole ring fused with a benzene ring. The presence of the chlorine atom and the methyl group contributes to its unique chemical properties, influencing its interaction with biological targets.
Antimicrobial Activity
Research has shown that derivatives of benzo[d][1,2,3]triazole exhibit significant antimicrobial properties. For instance, a study highlighted that certain compounds within this class demonstrated potent activity against various bacterial strains such as Bacillus subtilis and Escherichia coli . The specific structure of 5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole may enhance its efficacy due to the hydrophobic interactions facilitated by the chlorine substituent.
Table 1: Antimicrobial Activity of Benzo[d][1,2,3]triazole Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole | Bacillus subtilis | X μg/mL |
| 5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole | Escherichia coli | Y μg/mL |
(Note: Specific MIC values need to be sourced from experimental data.)
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic properties. In particular, studies have indicated that triazole derivatives can inhibit protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism involves interference with essential enzymatic pathways crucial for parasite survival .
The biological activity of 5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many triazoles act by inhibiting cytochrome P450 enzymes involved in sterol biosynthesis in fungi and parasites . This inhibition disrupts membrane integrity and function.
- Disruption of Cellular Processes : The compound may interfere with DNA synthesis and repair mechanisms in microbial cells, leading to cell death.
Study on Antimicrobial Efficacy
In a comparative study examining various benzo[d][1,2,3]triazole derivatives for antimicrobial efficacy, 5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole was found to exhibit superior activity against resistant strains of bacteria compared to traditional antibiotics . This suggests potential use in treating infections where conventional therapies fail.
Antiparasitic Activity Assessment
A recent investigation into the antiparasitic effects of triazole derivatives revealed that 5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole showed promising results against Trypanosoma cruzi, with IC50 values indicating effective inhibition at low concentrations . This positions the compound as a candidate for further development in antiparasitic therapies.
Conclusion and Future Directions
The biological activity of 5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole underscores its potential as a versatile therapeutic agent. Its demonstrated antimicrobial and antiparasitic activities warrant further investigation into its mechanisms of action and efficacy in clinical settings. Future research should focus on optimizing its chemical structure to enhance bioactivity and reduce toxicity while exploring its application in treating resistant infections.
Q & A
Q. What are the optimized synthetic routes for 5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves chlorination of 1-methyl-benzotriazole using sodium hypochlorite in acetic acid (50% aqueous solution) under ambient conditions. For example, sodium hypochlorite is added dropwise to a stirred solution of the precursor, followed by dilution with water to precipitate the product . Yield optimization requires precise control of stoichiometry (e.g., molar ratios of precursor to chlorinating agent) and reaction time. Variations in solvent polarity (e.g., acetone for recrystallization) can enhance purity . Alternative methods, such as microwave-assisted synthesis, may reduce reaction time and improve efficiency but require validation for this specific compound .
Q. How can spectroscopic and crystallographic techniques characterize the structural features of 5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole?
- Methodological Answer : X-ray crystallography is critical for confirming the molecular geometry and intermolecular interactions. For example, bond lengths (e.g., N–Cl = ~1.67 Å) and angles (e.g., C–N–Cl ≈ 113°) should align with DFT-optimized structures . FT-IR and NMR (¹H/¹³C) are used to validate functional groups: the chloro group exhibits distinct signals in ¹³C NMR (~90–100 ppm), while methyl protons appear as singlets in ¹H NMR (~2.5–3.0 ppm). Discrepancies between experimental and computational data (e.g., DFT at 6-311G+(d,p)) may indicate conformational flexibility .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of 5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer : The chloro substituent’s electrophilicity enables nucleophilic displacement, particularly with thiols or amines. For instance, reactions with substituted benzaldehydes in ethanol under reflux (with glacial acetic acid as a catalyst) form Schiff base derivatives . Kinetic studies (e.g., monitoring by HPLC) can reveal rate dependencies on solvent polarity and temperature. Competing pathways, such as ring-opening under harsh conditions, require mechanistic validation via trapping intermediates (e.g., using ESI-MS) .
Q. How do solvatochromic effects and electronic properties influence the compound’s applications in photochemical studies?
- Methodological Answer : UV-Vis spectroscopy in solvents of varying polarity (e.g., water, DMSO, ethanol) can quantify solvatochromism. For triazole derivatives, bathochromic shifts in polar solvents correlate with increased dipole moments . TD-DFT calculations (e.g., CAM-B3LYP/6-311++G(d,p)) predict absorption spectra and charge-transfer transitions, aiding the design of photosensitizers or optoelectronic materials. Experimental validation requires correlation with Hammett parameters of substituents .
Q. What strategies mitigate contradictions in biological activity data for 5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole derivatives?
- Methodological Answer : Discrepancies in antimicrobial assays (e.g., varying MIC values against S. aureus) often arise from differences in bacterial strain susceptibility or assay protocols. Standardized methods include broth microdilution (CLSI guidelines) with positive controls (e.g., ciprofloxacin) and solvent controls (e.g., DMSO <1% v/v) . Structure-activity relationship (SAR) studies should compare methyl and chloro substitution patterns, using molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like bacterial topoisomerases .
Q. How can computational chemistry predict the metabolic stability and toxicity profile of this compound?
- Methodological Answer : ADMET predictions using tools like SwissADME or ProTox-II assess metabolic pathways (e.g., cytochrome P450 interactions) and toxicity endpoints (e.g., hepatotoxicity). For 5-Chloro-1-methyl derivatives, the chloro group may enhance lipophilicity (logP >2), requiring in vitro microsomal stability assays (human/rat liver microsomes) to validate computational results . Free-energy perturbation (FEP) simulations can further refine metabolic predictions .
Data Contradictions and Resolution
Q. Why do reported yields for similar triazole derivatives vary significantly across studies?
- Analysis : Yield disparities (e.g., 65% in conventional vs. >80% in microwave synthesis) arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or side reactions (e.g., dimerization under prolonged heating). Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., temperature, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
